molecular formula C11H10N2O5 B7872695 (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

(4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

Cat. No.: B7872695
M. Wt: 250.21 g/mol
InChI Key: CYOIJENWCVIXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Phenoxyacetic Acid Derivatives and their Significance in Synthetic Chemistry

Phenoxyacetic acid and its derivatives are a versatile class of compounds that serve as a foundational structure in numerous applications. jetir.org Phenoxyacetic acid itself is an O-phenyl derivative of glycolic acid and forms the core of many phenoxy herbicides, such as MCPA and 2,4-D. wikipedia.orgmdpi.com The synthesis of these derivatives often involves the reaction of a substituted phenolate (B1203915) with a chloroacetate (B1199739), a method first reported in the 19th century. wikipedia.org

In the realm of pharmaceuticals, the phenoxyacetic acid moiety is a key structural component in various drug classes, including anti-inflammatory, antibacterial, antihypertensive, and antifungal agents. jetir.orgnih.gov This widespread utility stems from the scaffold's ability to be readily modified with various functional groups, allowing for the fine-tuning of its biological and chemical properties. jetir.org Its derivatives are crucial intermediates in organic synthesis, providing a platform for constructing more complex molecules. google.com

Rationale for Academic Research on (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester

Academic interest in this compound is driven by the unique combination of its functional groups on a proven chemical scaffold. The presence of both a cyano (-CN) and a nitro (-NO₂) group, both of which are strongly electron-withdrawing, makes the aromatic ring highly electron-deficient. This electronic nature is of fundamental interest for studying reaction mechanisms and exploring novel chemical transformations.

The compound serves as a versatile building block in synthetic chemistry. The nitro group can be reduced to an amine, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. kmchemistry.comwikipedia.org These transformations open pathways to a wide array of polysubstituted aromatic compounds, which are valuable in the development of new materials and potential pharmaceutical agents. Researchers investigate such compounds to explore how the interplay between the different functional groups influences reactivity and to synthesize novel heterocyclic systems or other complex molecular architectures.

Structural Features and their Implications for Chemical Behavior

The chemical behavior of this compound is dictated by its distinct structural components: the ethyl phenoxyacetate (B1228835) backbone, a nitro group, and a cyano group.

Key Structural Components:

FeatureDescriptionImplication for Chemical Behavior
Aromatic Ether An oxygen atom connects the substituted phenyl ring to the acetic acid ethyl ester moiety.Provides chemical stability and a specific spatial arrangement for the substituents.
**Nitro Group (-NO₂) **Located at the ortho position (position 2) relative to the ether linkage. It is a powerful electron-withdrawing group. nih.govStrongly deactivates the aromatic ring towards electrophilic aromatic substitution, directing potential attacks to the meta positions. nih.gov The group itself is a site for chemical reactions, notably reduction to an amino group. kmchemistry.com
Cyano Group (-CN) Located at the para position (position 4) relative to the ether linkage. It is also an electron-withdrawing group.Further decreases electron density on the aromatic ring. It is a versatile functional group that can participate in various synthetic transformations. wikipedia.org
Ethyl Ester Group A common protecting group for the carboxylic acid function.Allows for reactions at other sites of the molecule while the acid is protected. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The combined electron-withdrawing effects of the nitro and cyano groups significantly influence the reactivity of the aromatic ring. This high degree of functionalization makes the compound a valuable intermediate for synthesizing complex target molecules where these groups can be sequentially or simultaneously transformed. nih.govorganic-chemistry.org The specific arrangement of these groups provides a unique platform for creating highly substituted benzene (B151609) derivatives with potential applications in medicinal chemistry and material science.

Compound Data Table

IdentifierValue
IUPAC NameEthyl 2-(4-cyano-2-nitrophenoxy)acetate
Molecular FormulaC₁₁H₁₀N₂O₅ capotchem.com
Molecular Weight250.21 g/mol capotchem.comsigmaaldrich.com
CAS Number55197-32-5 capotchem.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-cyano-2-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-2-17-11(14)7-18-10-4-3-8(6-12)5-9(10)13(15)16/h3-5H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOIJENWCVIXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 4 Cyano 2 Nitro Phenoxy Acetic Acid Ethyl Ester

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolysis of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, the cleavage of the ester bond by water, can be catalyzed by both acids and bases. The presence of the strongly electron-withdrawing 4-cyano and 2-nitro substituents on the phenoxy ring makes the carbonyl carbon of the ester group highly electrophilic and thus more susceptible to nucleophilic attack.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters is a reversible process that proceeds via a series of protonation and nucleophilic attack steps. libretexts.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of (4-Cyano-2-nitro-phenoxy)-acetic acid.

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen: This step increases the electrophilic character of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the ethoxy group.

Elimination of ethanol: The protonated ethoxy group departs as a neutral ethanol molecule.

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.

Due to the lack of specific kinetic data for this compound, the following table provides illustrative rate constants for the acid-catalyzed hydrolysis of a related compound, ethyl acetate (B1210297), under different acidic conditions. The electron-withdrawing groups on the target molecule are expected to result in significantly faster hydrolysis rates compared to ethyl acetate.

Acid Catalyst (Concentration)Temperature (°C)Rate Constant (k, s⁻¹)Reference Compound
0.1 M HCl252.5 x 10⁻⁵Ethyl Acetate
0.5 M H₂SO₄251.3 x 10⁻⁴Ethyl Acetate
1.0 M HClO₄252.8 x 10⁻⁴Ethyl Acetate

Base-Mediated Hydrolysis

Base-mediated hydrolysis, also known as saponification, is an irreversible process that involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.orgmasterorganicchemistry.com This reaction is generally faster than acid-catalyzed hydrolysis. The presence of the electron-withdrawing cyano and nitro groups on the phenoxy ring of the target compound is expected to significantly accelerate the rate of base-mediated hydrolysis by further increasing the electrophilicity of the carbonyl carbon and stabilizing the resulting carboxylate anion.

The mechanism involves:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.

Elimination of the ethoxide ion: The tetrahedral intermediate collapses, and the ethoxide ion is expelled as the leaving group.

Proton transfer: The ethoxide ion, a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. This final step is essentially irreversible and drives the reaction to completion.

While specific kinetic data for this compound is unavailable, the hydrolysis of 2,4-dinitrophenyl acetate serves as a relevant model due to the presence of two strong electron-withdrawing groups. The following table presents kinetic data for the base-mediated hydrolysis of this analogous compound.

Hydroxide Concentration (M)Temperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference Compound
0.01251.92,4-Dinitrophenyl Acetate viu.ca
0.05251.92,4-Dinitrophenyl Acetate viu.ca
0.10251.92,4-Dinitrophenyl Acetate viu.ca

pH-Dependent Reaction Rate Profiles

The rate of hydrolysis of this compound is highly dependent on the pH of the solution. A typical pH-rate profile for ester hydrolysis exhibits three distinct regions:

Acidic Region (pH < 4): In this region, the hydrolysis is predominantly acid-catalyzed. The rate of hydrolysis increases as the pH decreases (i.e., as the concentration of H₃O⁺ increases).

Alkaline Region (pH > 8): At higher pH values, base-mediated hydrolysis becomes the dominant pathway. The rate of hydrolysis increases linearly with the increase in hydroxide ion concentration.

The electron-withdrawing nature of the 4-cyano and 2-nitro groups is expected to make the ester highly susceptible to hydrolysis across a wide pH range. The following table illustrates a hypothetical pH-rate profile, drawing on data from analogous compounds like p-nitrophenyl esters. chemrxiv.orgchemrxiv.org

pHObserved Rate Constant (k_obs, s⁻¹)Dominant Mechanism
21.0 x 10⁻⁶Acid-Catalyzed
42.0 x 10⁻⁷Acid-Catalyzed/Neutral
75.0 x 10⁻⁷Neutral/Base-Mediated
105.0 x 10⁻⁴Base-Mediated
125.0 x 10⁻²Base-Mediated

Transformations Involving the Ester Moiety

Beyond hydrolysis, the ester group of this compound can undergo various other transformations, primarily through nucleophilic acyl substitution pathways.

Transesterification Reactions

Transesterification is a process where the ethoxy group (-OCH₂CH₃) of the ester is exchanged with another alkoxy group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is reversible and is typically driven to completion by using a large excess of the reactant alcohol.

Base-Catalyzed Transesterification: An alkoxide ion, a more potent nucleophile than an alcohol, attacks the carbonyl carbon. This process is also an equilibrium, and the position of the equilibrium is determined by the relative concentrations and stabilities of the reactants and products.

The high electrophilicity of the carbonyl carbon in this compound would facilitate transesterification. The following table provides hypothetical kinetic data for the transesterification with methanol, based on studies of similar activated esters.

CatalystAlcoholTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)
H₂SO₄ (cat.)Methanol50~1 x 10⁻⁴
CH₃ONaMethanol25~5 x 10⁻²

Nucleophilic Acyl Substitution Pathways (e.g., Amidation)

Amidation is a nucleophilic acyl substitution reaction where the ethoxy group of the ester is replaced by an amino group from ammonia (B1221849) or a primary or secondary amine. This reaction typically does not require a catalyst, especially with a highly activated ester like this compound. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile.

The mechanism involves:

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen of the ethoxy group.

Elimination of ethanol: The tetrahedral intermediate collapses, and ethanol is eliminated.

The rate of amidation is influenced by the nucleophilicity of the amine and the reactivity of the ester. The electron-withdrawing groups on the phenoxy ring of the title compound would make it highly reactive towards amidation. The table below presents illustrative rate constants for the reaction with a primary amine, based on data for the amidation of p-nitrophenyl esters. nih.gov

AmineSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)
n-ButylamineDioxane25~0.1
Glycine Ethyl EsterWater25~0.05

Ester Reduction Chemistry

The ethyl ester group in this compound is susceptible to reduction to the corresponding primary alcohol, (4-cyano-2-nitrophenoxy)ethanol. This transformation is typically achieved using strong reducing agents.

Expected Reaction Pathways:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). It is expected that LiAlH₄ would also reduce the nitro group.

Sodium Borohydride (B1222165) (NaBH₄): Generally, sodium borohydride is not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems, which might allow for the reduction of the ester group, potentially with greater chemoselectivity towards the nitro and cyano groups.

A summary of potential, though unconfirmed, reduction conditions is presented below.

ReagentSolventExpected Product(s)Notes
LiAlH₄THF/Diethyl ether(4-aminomethyl-2-aminophenoxy)ethanolLiAlH₄ is a strong reducing agent and would likely reduce the nitro and cyano groups as well as the ester.
NaBH₄Methanol/EthanolNo reaction expectedNaBH₄ is generally not strong enough to reduce esters under standard conditions.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

Reductive Transformations (e.g., to Amino Derivatives)

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The resulting amino derivative, (4-cyano-2-amino-phenoxy)-acetic acid ethyl ester, would be a valuable intermediate for further chemical modifications.

Expected Reductive Methods:

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is carried out under a hydrogen atmosphere. This method is often chemoselective for the nitro group in the presence of esters and cyano groups, although reduction of the cyano group can sometimes occur under more vigorous conditions.

Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. For instance, the reduction of a similar compound, p-nitrophenoxy acetate, has been successfully achieved using iron in the presence of ammonium (B1175870) chloride. mdpi.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate (B1220265) or cyclohexene, in the presence of a catalyst like Pd/C. It is often a milder alternative to using hydrogen gas.

The following table summarizes plausible, but not experimentally verified, conditions for the reduction of the nitro group.

Reagent/CatalystHydrogen SourceSolventExpected Product
Pd/C or Pt/CH₂ gasEthanol, Ethyl acetate(4-cyano-2-amino-phenoxy)-acetic acid ethyl ester
FeNH₄Cl (aq)Ethanol/Water(4-cyano-2-amino-phenoxy)-acetic acid ethyl ester
SnCl₂·2H₂O-Ethanol(4-cyano-2-amino-phenoxy)-acetic acid ethyl ester

Other Functional Group Interconversions

While reduction to the amine is the most common reaction, the nitro group can theoretically be converted into other functional groups. However, these transformations are less common and their applicability to this specific molecule is uncertain without experimental validation. Potential transformations could include partial reduction to a hydroxylamine (B1172632) or a nitroso derivative, or displacement reactions under specific nucleophilic aromatic substitution conditions, though the presence of other activating/deactivating groups would complicate this.

Reactions of the Cyano Group

The cyano group is a versatile functional handle that can be hydrolyzed to a carboxamide and then to a carboxylic acid, or reduced to a primary amine.

Hydrolysis to Carboxamide and Carboxylic Acid

The hydrolysis of the cyano group proceeds in a stepwise manner, first yielding a carboxamide, (4-carbamoyl-2-nitro-phenoxy)-acetic acid ethyl ester, and upon further hydrolysis, the carboxylic acid, (4-carboxy-2-nitro-phenoxy)-acetic acid ethyl ester.

Expected Hydrolysis Conditions:

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, is a standard method for hydrolysis to the carboxylic acid. libretexts.org Partial hydrolysis to the amide can sometimes be achieved under milder conditions.

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, will also yield the carboxylic acid. libretexts.org The intermediate would be the sodium salt of the carboxylic acid.

A summary of expected, but unconfirmed, hydrolysis conditions is provided below.

ConditionsIntermediate ProductFinal Product (after workup)
H₂SO₄ (aq), heat(4-carbamoyl-2-nitro-phenoxy)-acetic acid ethyl ester(4-carboxy-2-nitro-phenoxy)-acetic acid ethyl ester
1. NaOH (aq), heat 2. H₃O⁺(4-carbamoyl-2-nitro-phenoxy)-acetic acid ethyl ester(4-carboxy-2-nitro-phenoxy)-acetic acid ethyl ester

Reduction to Amines

The cyano group can be reduced to a primary amine, yielding (4-aminomethyl-2-nitro-phenoxy)-acetic acid ethyl ester.

Expected Reduction Methods:

Catalytic Hydrogenation: Similar to nitro group reduction, catalytic hydrogenation can be used to reduce nitriles. However, more forcing conditions (higher pressure and temperature) or different catalysts (e.g., Rhodium on alumina) may be required compared to nitro group reduction. Achieving selectivity in the presence of a nitro group would be a significant challenge, as the nitro group is generally more readily reduced.

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a very effective reagent for the reduction of nitriles to primary amines. As mentioned previously, this reagent would likely also reduce the ester and nitro groups.

The table below outlines potential, though not experimentally confirmed, methods for the reduction of the cyano group.

ReagentSolventExpected Product(s)Notes
H₂, Raney NickelEthanol/Ammonia(4-aminomethyl-2-amino-phenoxy)-acetic acid ethyl esterThe nitro group would also be reduced. The presence of ammonia can help to suppress the formation of secondary amines.
LiAlH₄THF/Diethyl ether(4-aminomethyl-2-aminophenoxy)ethanolLiAlH₄ would also reduce the ester and nitro groups.

Nucleophilic Addition Reactions at the Nitrile Functionality

The nitrile group (C≡N) in this compound presents an electrophilic carbon atom, making it susceptible to nucleophilic attack. The presence of a strongly electron-withdrawing nitro group on the aromatic ring is expected to enhance the electrophilicity of the nitrile carbon, thereby increasing its reactivity towards nucleophiles.

Common nucleophilic addition reactions that nitriles undergo include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: In the presence of strong acid or base, the nitrile group can be hydrolyzed. This typically proceeds through an amide intermediate to yield a carboxylic acid. For the title compound, this would result in the formation of (4-carboxy-2-nitro-phenoxy)-acetic acid ethyl ester.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the cyano group to an aminomethyl group, yielding (4-(aminomethyl)-2-nitro-phenoxy)-acetic acid ethyl ester.

Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone. For instance, reaction with methylmagnesium bromide would be expected to produce (4-acetyl-2-nitro-phenoxy)-acetic acid ethyl ester after workup.

The following table outlines the predicted outcomes of various potential nucleophilic addition reactions at the nitrile functionality of this compound.

Reaction Type Reagent(s) Predicted Product
Acid HydrolysisH₃O⁺, Δ(4-carboxy-2-nitro-phenoxy)-acetic acid ethyl ester
Base Hydrolysis1. NaOH, H₂O, Δ 2. H₃O⁺(4-carboxy-2-nitro-phenoxy)-acetic acid ethyl ester
Reduction1. LiAlH₄, Et₂O 2. H₂O(4-(aminomethyl)-2-nitro-phenoxy)-acetic acid ethyl ester
Grignard Reaction1. CH₃MgBr, Et₂O 2. H₃O⁺(4-acetyl-2-nitro-phenoxy)-acetic acid ethyl ester

This table represents predicted reactions based on general principles of organic chemistry, as specific experimental data for this compound is not available in the reviewed literature.

Cycloaddition and Polymerization Tendencies

While nitriles are not typically involved in common cycloaddition reactions as dienophiles or dienes in Diels-Alder reactions, they can participate in 1,3-dipolar cycloadditions. For instance, nitrile imines have been shown to undergo cycloaddition reactions. acs.org However, there is no specific information available regarding the participation of this compound in such reactions. The electronic nature of the nitrile, influenced by the nitro group, could potentially affect its reactivity as a dipolarophile.

The polymerization of aromatic nitriles can lead to the formation of conjugated polymers with a –(C=N)– backbone. cjps.org Such polymerizations are often catalyzed by metal systems. cjps.org While cyanopyridines have been shown to polymerize more readily than aromatic nitriles, the presence of the activating nitro group in the title compound might influence its polymerization potential. cjps.org Lignin-inspired nitrile-containing methacrylate (B99206) monomers have been synthesized and polymerized, suggesting that aromatic nitriles can be incorporated into polymeric structures. lu.se However, without experimental data, the tendency of this compound to undergo polymerization remains speculative.

Aromatic Ring System Reactivity

The reactivity of the benzene (B151609) ring in this compound is heavily influenced by its substituents: the cyano group, the nitro group, and the -(O-CH₂-COOEt) group. Both the nitro and cyano groups are strong electron-withdrawing groups and are meta-directing deactivators for electrophilic aromatic substitution. The ether linkage is an ortho-, para-directing activator.

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are predicted to be highly unfavorable. The presence of two potent deactivating groups, the nitro (-NO₂) and cyano (-CN) groups, significantly reduces the electron density of the aromatic ring, making it a poor nucleophile. latech.edumsu.edu These groups destabilize the carbocation intermediate (arenium ion) that is formed during the rate-determining step of EAS. masterorganicchemistry.comyoutube.com Therefore, common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are not expected to occur under standard conditions. masterorganicchemistry.com

In contrast to its deactivation towards electrophilic attack, the aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNAr). This is due to the presence of the strong electron-withdrawing nitro group, which can stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. chemistrysteps.com For SNAr to occur, a good leaving group must be present on the ring, and the electron-withdrawing group must be positioned ortho or para to it. chemistrysteps.com

In the title compound, there are no conventional leaving groups like halogens. However, under certain conditions, a nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, a process known as nitro displacement. The synthesis of ortho-substituted benzonitriles has been achieved through such nitro displacement. acs.org Given the substitution pattern, a nucleophile could potentially attack the carbon bearing the nitro group (C2 position) or the cyano group. The nitro group is generally a better leaving group than the cyano group in SNAr reactions.

The positions on the aromatic ring are numbered as follows: C1 is attached to the ether oxygen, C2 to the nitro group, C3 is a hydrogen, C4 to the cyano group, and C5 and C6 bear hydrogens. The nitro group at C2 and the cyano group at C4 strongly activate the ring for nucleophilic attack. A nucleophile could potentially attack at the positions ortho or para to the nitro group.

The following table presents potential, though likely challenging, nucleophilic aromatic substitution reactions.

Position of Attack Nucleophile Potential Leaving Group Predicted Product
C2MeO⁻-NO₂(4-Cyano-2-methoxy-phenoxy)-acetic acid ethyl ester
C4MeO⁻-CN(2-Nitro-4-methoxy-phenoxy)-acetic acid ethyl ester

This table represents predicted reactions based on general principles of nucleophilic aromatic substitution, as specific experimental data for this compound is not available in the reviewed literature. The feasibility of these reactions would depend on the specific reaction conditions.

Advanced Spectroscopic and Chromatographic Characterization of 4 Cyano 2 Nitro Phenoxy Acetic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms present in the molecule. The expected ¹H NMR spectrum of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester would exhibit distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons of the phenoxy and acetic acid moieties. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro and cyano groups, leading to downfield shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylene and methyl carbons of the ethyl group, and the carbon of the cyano group. The positions of these signals would be characteristic of their chemical environment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be employed to establish the connectivity between different atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to confirm the structure of the ethyl group and the relative positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the complete molecular structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for:

The C≡N stretch of the cyano group (typically around 2220-2260 cm⁻¹).

The asymmetric and symmetric stretches of the nitro group (around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively).

The C=O stretch of the ester group (around 1735-1750 cm⁻¹).

C-O stretches of the ether and ester groups.

Aromatic C-H and C=C stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenoxy chromophore in this compound would lead to characteristic absorption bands in the UV-Vis spectrum. The positions and intensities of these bands are related to the electronic structure of the molecule and can be influenced by the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Furthermore, the fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for an ester could include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate (B1210297) moiety.

High-Resolution Mass Spectrometry (HRMS)

No specific experimental data from High-Resolution Mass Spectrometry (HRMS) for this compound has been found. HRMS is essential for determining the precise mass of the molecule and its elemental composition, providing a high degree of confidence in its identification. Theoretical calculations can predict the expected exact mass, but without experimental data, these theoretical values cannot be confirmed.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

There is no available information on the Tandem Mass Spectrometry (MS/MS) fragmentation of this compound. MS/MS studies are critical for elucidating the compound's structure by breaking down the parent ion into smaller fragment ions, which provides a "fingerprint" of the molecule's connectivity. While general fragmentation patterns for esters and nitroaromatic compounds are known, specific data for this compound is necessary for its unequivocal structural confirmation.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Detailed methods for the chromatographic separation and purity assessment of this compound are not described in the available literature.

High-Performance Liquid Chromatography (HPLC) Method Development

No specific HPLC methods developed for the analysis of this compound have been published. Method development would involve optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve efficient separation and quantification.

Ultra-Performance Liquid Chromatography (UPLC)

Similarly, there are no published UPLC methods for this compound. UPLC, a high-pressure version of HPLC, offers faster analysis times and improved resolution, but its application to this specific compound has not been documented.

Gas Chromatography (GC) for Volatile Compounds

The suitability of Gas Chromatography (GC) for the analysis of this compound is not documented. While GC is a powerful technique for volatile and thermally stable compounds, the relatively high molecular weight and presence of polar functional groups in this molecule might necessitate derivatization to improve its volatility and chromatographic behavior. However, no such derivatization or direct GC analysis methods have been reported.

Computational Chemistry and Theoretical Investigations on 4 Cyano 2 Nitro Phenoxy Acetic Acid Ethyl Ester

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods, such as Density Functional Theory (DFT) and other ab initio techniques, are employed to predict molecular geometries, electronic distributions, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, which has several rotatable bonds, conformational analysis would be performed. This involves systematically exploring different spatial arrangements (conformers) to identify the global energy minimum and other low-energy conformers that may be present under specific conditions. Such studies for related phenoxyacetic acid derivatives have often utilized methods like B3LYP with a basis set such as 6-311++G(d,p) to model the structures. mdpi.com However, specific optimized coordinates and conformational energy landscapes for the title compound are not documented in available literature.

Electronic Property Prediction (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are key to its reactivity. Predictions typically involve the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. For substituted phenoxyacetic acids, the distribution of these orbitals and their energy levels are heavily influenced by the nature and position of the substituents on the aromatic ring. mdpi.com Without specific calculations for this compound, data for its HOMO-LUMO energies and molecular electrostatic potential map remain undetermined.

Spectroscopic Parameter Prediction

Computational methods can predict various spectroscopic parameters. For instance, vibrational frequencies from calculations can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to support experimental structural elucidation. While experimental spectroscopic data may exist for the synthesis and characterization of this compound, detailed theoretical predictions and their comparison with experimental values are not presently published.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be mapped. This provides insights into the reaction's feasibility, kinetics, and the mechanism by which it proceeds. Such studies could, for example, investigate the synthesis of this compound or its subsequent reactions. However, the scientific literature does not currently contain computational studies on the reaction mechanisms involving this specific ester.

Theoretical Approaches for Quantitative Structure-Property Relationships (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models rely on molecular descriptors calculated from the compound's structure.

QSAR-Derived Data for Chemical Persistence and Degradation

Quantitative Structure-Activity Relationship (QSAR) models, a subset of QSPR, are often used in environmental science to predict the persistence and degradation of chemicals. These models can estimate properties like biodegradability, atmospheric oxidation rates, and hydrolysis half-life based on structural features. Such predictive models are valuable for assessing the environmental fate of a compound. While QSAR models exist for classes of compounds like esters and nitroaromatics, specific QSAR-derived data predicting the environmental persistence and degradation pathways for this compound have not been specifically reported.

Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity of a molecule is rooted in understanding its electronic characteristics. Computational models, particularly those based on quantum mechanics, offer profound insights into how a molecule will interact with other chemical species. For this compound, these predictions would hinge on the analysis of its frontier molecular orbitals (FMOs), electrostatic potential, and various reactivity descriptors derived from these properties.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energies of these orbitals and the distribution of their electron densities are critical in determining the nature and outcome of a chemical reaction.

For this compound, the presence of electron-withdrawing groups—the nitro (-NO₂) and cyano (-CN) groups—is expected to significantly influence the energies of the HOMO and LUMO. These groups would lower the energy of both orbitals, but the effect is typically more pronounced on the LUMO. A lower LUMO energy indicates a greater susceptibility of the molecule to nucleophilic attack. The energy gap between the HOMO and LUMO is also a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical behavior. Key descriptors include:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, thus acting as an electrophile.

The presence of the strong electron-withdrawing nitro and cyano groups is anticipated to result in a high electrophilicity index for this compound, making it a good electrophile.

Local Reactivity and Selectivity: Fukui Functions

By analyzing the changes in electron density as an electron is added to or removed from the molecule, the Fukui function can pinpoint specific atoms that are the most reactive. For this compound, a detailed Fukui function analysis would likely reveal that the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing nitro and cyano groups, are the primary sites for nucleophilic attack. Conversely, the oxygen atoms of the nitro and ester groups would be predicted as likely sites for electrophilic attack.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would be expected to show regions of high negative potential around the oxygen atoms of the nitro and ester groups, as well as the nitrogen of the cyano group, indicating their suitability for electrophilic attack. Regions of positive potential would likely be located on the hydrogen atoms and parts of the carbon framework, suggesting susceptibility to nucleophilic attack.

In the absence of direct experimental or computational data for this specific molecule, the principles outlined above provide a strong theoretical foundation for predicting its reactivity and selectivity. A comprehensive computational study would be necessary to generate precise quantitative data and detailed visualizations to confirm these theoretical predictions.

Applications in Advanced Organic Synthesis and Material Sciences

Utilization as a Key Intermediate in Complex Molecule Synthesis

While specific, documented examples of the direct use of (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester as a key intermediate in the total synthesis of complex natural products or pharmaceuticals are not extensively reported in publicly available literature, its structural motifs—a substituted phenoxyacetic acid derivative—are common in medicinal chemistry and organic synthesis. The presence of a nitrile, a nitro group, and an ethyl ester on the phenoxyacetic acid scaffold provides multiple points for chemical modification, making it a theoretically valuable precursor.

The phenoxyacetic acid core is a well-established pharmacophore found in various biologically active compounds. The substituents on the aromatic ring of this compound, namely the cyano and nitro groups, can be chemically transformed into a variety of other functional groups. For instance, the nitro group can be reduced to an amine, which can then participate in amide bond formation or be used to construct heterocyclic rings. Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for structural elaboration.

Derivatization Strategies for Novel Chemical Entity Generation

The generation of novel chemical entities from this compound would likely involve the strategic manipulation of its key functional groups. The following table outlines potential derivatization strategies:

Functional GroupPotential TransformationReagents and ConditionsResulting Functionality
Nitro Group (NO₂)ReductionH₂, Pd/C; SnCl₂, HClAmine (NH₂)
Nitrile Group (CN)Hydrolysis (Acidic)H₃O⁺, heatCarboxylic Acid (COOH)
Nitrile Group (CN)Hydrolysis (Basic)NaOH, H₂O, heatCarboxylate Salt (COO⁻)
Nitrile Group (CN)ReductionLiAlH₄; H₂, Raney NiPrimary Amine (CH₂NH₂)
Ester Group (COOEt)HydrolysisNaOH, H₂O/EtOHCarboxylic Acid (COOH)
Ester Group (COOEt)AmidationRNH₂, heatAmide (CONHR)
Aromatic RingNucleophilic Aromatic SubstitutionStrong nucleophilesSubstitution of nitro group

These transformations would yield a diverse library of compounds. For example, reduction of the nitro group to an amine would produce ethyl (2-amino-4-cyanophenoxy)acetate. This resulting aminophenoxy derivative could then serve as a precursor for the synthesis of benzodiazepines, quinoxalines, or other nitrogen-containing heterocycles, which are prevalent scaffolds in drug discovery.

Role as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs involving this compound are not prominently described, its functional groups suggest its potential as a valuable component in such reactions.

For instance, after reduction of the nitro group to an amine, the resulting aniline (B41778) derivative could participate in well-known MCRs such as the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, the amine could be combined with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex peptide-like structures. The phenoxyacetic acid moiety would be incorporated into the final product, potentially imparting specific physical or biological properties.

Functionalization for Polymer Chemistry and Materials Science

The application of this compound in polymer chemistry is not well-documented. However, its structure contains functionalities that could, in principle, be exploited for the synthesis of functional polymers.

One hypothetical approach would involve the chemical modification of the ester to introduce a polymerizable group, such as a vinyl or an acrylic moiety. Subsequent polymerization could lead to polymers with pendant 4-cyano-2-nitrophenoxy groups. These functional side chains could then be further modified post-polymerization to tune the material's properties, such as its solubility, thermal stability, or ability to coordinate with metal ions.

Development of Synthetic Methodologies for Related Scaffolds

The synthesis of this compound itself would likely proceed via a nucleophilic aromatic substitution reaction. A plausible route would involve the reaction of 4-cyano-2-nitrophenol with ethyl chloroacetate (B1199739) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or dimethylformamide.

The development of synthetic methodologies for related scaffolds often focuses on the efficient and selective introduction of various substituents onto the phenoxyacetic acid core. Research in this area could involve exploring new catalytic systems for the etherification step or developing novel methods for the functionalization of the aromatic ring. The principles used to synthesize this specific ester can be extended to create a wide array of substituted phenoxyacetic acid derivatives with diverse potential applications.

Environmental Fate and Degradation Mechanisms of 4 Cyano 2 Nitro Phenoxy Acetic Acid Ethyl Ester

Biotic Degradation Pathways

Biotic degradation involves the transformation of chemical substances by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the complete mineralization of organic pollutants in the environment.

In the absence of experimental data, predictive models like the Biodegradation Probability Program (BIOWIN) and Quantitative Structure-Activity Relationship (QSAR) models can provide an initial assessment of a chemical's biodegradability. These models use the chemical structure to predict the likelihood and rate of biodegradation based on data from a large database of existing chemicals.

For (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester, a BIOWIN model would likely predict a slower biodegradation rate due to the presence of the nitro and cyano groups, which are known to increase the recalcitrance of aromatic compounds. However, the phenoxyacetic acid portion of the molecule is similar to herbicides that are known to be biodegradable. The models within BIOWIN provide different estimations, such as the probability of rapid biodegradation and the timeframe for primary and ultimate biodegradation (from days to weeks or longer). aftonchemical.comresearchgate.net QSAR models for aromatic compounds also consider various molecular descriptors to predict biodegradability. nih.gov

Table 2: General BIOWIN Model Predictions for Structurally Related Compound Classes

Compound ClassBIOWIN3 (Ultimate Biodegradation)BIOWIN4 (Primary Biodegradation)Interpretation
Phenoxyacetic Acid HerbicidesWeeksDays to weeksSuggests potential for biodegradation, with primary breakdown occurring faster than complete mineralization.
Nitroaromatic CompoundsWeeks to monthsWeeks to monthsGenerally predicts slower biodegradation rates due to the recalcitrant nature of the nitro group.

These are generalized predictions for classes of compounds and not specific results for this compound.

Microbial degradation of compounds structurally similar to this compound has been extensively studied. The biodegradation of phenoxyacetic acid herbicides like 2,4-D and MCPA is well-documented and often initiated by the cleavage of the ether linkage. This is frequently catalyzed by specific enzymes, such as the α-ketoglutarate-dependent 2,4-D dioxygenase encoded by the tfdA gene in various bacteria. nih.govmdpi.com

The degradation pathway would likely proceed through the formation of 4-cyano-2-nitrophenol and glyoxylic acid. The resulting nitrophenol would then be subject to further microbial attack. The biodegradation of nitrophenols can occur via two main pathways: one involving the initial removal of the nitro group as nitrite, and another involving the reduction of the nitro group to an amino group before ring cleavage. Common metabolites from the degradation of 2,4-D include 2,4-dichlorophenol, which is then further degraded. nih.gov It is anticipated that analogous metabolites would be formed from the breakdown of this compound.

Table 3: Potential Microbial Metabolites of this compound based on Analogous Compounds

Parent CompoundPotential Initial MetabolitesFurther Degradation Products
This compound(4-Cyano-2-nitro-phenoxy)-acetic acid, Ethanol (B145695), 4-Cyano-2-nitrophenolCatechols, Ring cleavage products (e.g., muconic acids), Carbon dioxide

Methodologies for Environmental Persistence Evaluation

The environmental persistence of a chemical is a measure of the time it remains in a particular environmental compartment before being degraded. A standardized, tiered approach is often used to evaluate persistence, as outlined by organizations like the Organisation for Economic Co-operation and Development (OECD). wikipedia.orgoecd.orgoecd.org

The evaluation typically begins with Tier 1: Ready Biodegradability Tests (e.g., OECD 301 series). These are stringent screening tests that expose the chemical to a low concentration of microorganisms under aerobic conditions. If a chemical passes these tests (e.g., >60% mineralization to CO2 within a 10-day window), it is considered "readily biodegradable" and not persistent. smithers.com

If a chemical fails the ready biodegradability tests, it may proceed to Tier 2: Inherent Biodegradability Tests (e.g., OECD 302 series). These tests use a higher concentration of microorganisms or a longer incubation time, providing more favorable conditions for degradation. Passing these tests suggests that the chemical is not persistent, but its degradation in the environment may be slower or require specific conditions. smithers.com

For a more definitive assessment, Tier 3: Simulation Studies are conducted. These studies (e.g., OECD 307 for soil, OECD 308 for aquatic sediments, and OECD 309 for surface water) are designed to simulate the conditions of the relevant environmental compartments more realistically. smithers.com They provide degradation half-lives (DT50 values) that can be directly compared to regulatory criteria for persistence. Abiotic degradation processes like hydrolysis (OECD 111) and photolysis (OECD 316) are also evaluated through specific guideline studies. oecd.orgsmithers.com This comprehensive approach, combining laboratory tests and, where necessary, field studies and monitoring data, allows for a robust evaluation of a chemical's environmental persistence. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing (4-Cyano-2-nitro-phenoxy)-acetic acid ethyl ester?

A common approach involves esterification of the parent acid with ethanol under acidic catalysis. For structurally similar compounds (e.g., 4-chloroacetoacetic acid ethyl ester), condensation reactions between phenoxyacetic acid derivatives and ethyl halides are employed, often using dehydrating agents like H₂SO₄ . Alternatively, phase-transfer catalysis (e.g., alkylation of ethyl isocyanoacetate with dibromo derivatives) may enhance reaction efficiency in biphasic systems .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • NMR : Analyze the ethyl ester moiety (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂O) and nitro/cyano substituents (distinct aromatic proton splitting patterns).
  • IR : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and cyano (C≡N ~2240 cm⁻¹) groups.
  • MS : Use electron ionization (EI-MS) to identify molecular ion peaks and fragmentation patterns (e.g., loss of –NO₂ or –CN groups) .

Q. What solvents and conditions are optimal for recrystallization?

High-purity ethyl acetate or ethanol are preferred due to moderate polarity. For nitro/cyano-substituted esters, slow cooling from a saturated solution at 50–60°C yields well-defined crystals. Monitor phase transitions using differential scanning calorimetry (DSC) to avoid decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and cyano groups influence reaction kinetics in further derivatization?

The nitro group (strong electron-withdrawing) deactivates the aromatic ring, slowing electrophilic substitution. In contrast, the cyano group can participate in dipole interactions, affecting nucleophilic acyl substitution at the ester carbonyl. Computational modeling (DFT) of charge distribution and frontier molecular orbitals can predict reactivity .

Q. What strategies resolve contradictions in thermodynamic data (e.g., vapor pressure, melting point) across studies?

Cross-validate using multiple techniques:

  • Vapor pressure : Gas-liquid chromatography (GLC) vs. static method measurements .
  • Melting point : DSC for precise determination, accounting for polymorphic forms . Discrepancies often arise from impurities or instrumentation limits; purity assessment via HPLC-UV/Vis (λmax ~255 nm for nitroaromatics) is critical .

Q. How can enantioselectivity be achieved in enzymatic hydrolysis of this ester?

Hyperthermophilic esterases (e.g., PestE from Pyrobaculum calidifontis) show high enantioselectivity (E > 100) for chiral carboxylic acids. Screen esterase libraries under varying pH and temperature conditions, monitoring hydrolysis rates via chiral HPLC .

Q. What degradation pathways dominate under accelerated stability testing (40°C/75% RH)?

Nitro group reduction (to amine) and ester hydrolysis are primary pathways. Use LC-MS/MS to identify degradation products:

  • Hydrolysis : Detect free (4-Cyano-2-nitro-phenoxy)-acetic acid (m/z = [M+H]⁺ – 46 [C₂H₅OH]).
  • Photodegradation : UV exposure may induce nitro-to-nitrito rearrangement .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

  • Solvent selection : Use aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for nitro reduction) or ionic liquids improve atom economy .
  • Process monitoring : In-line FTIR tracks esterification progress by carbonyl peak shifts .

Q. What computational tools predict bioactivity or environmental persistence?

  • QSAR models : Correlate logP (calculated via ChemAxon) with aquatic toxicity.
  • Molecular docking : Simulate interactions with acetylcholinesterase (relevant for pesticide analogs) .

Q. How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability.
  • Micellar systems : Incorporate surfactants (e.g., Tween-80) for aqueous dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.